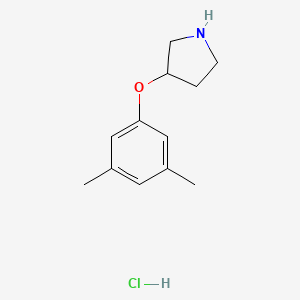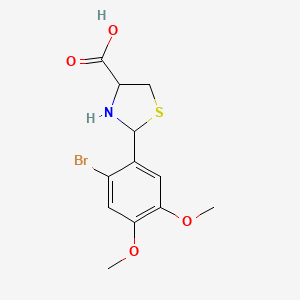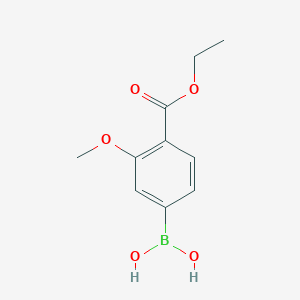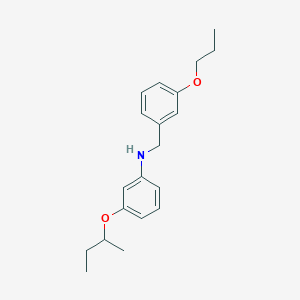![molecular formula C11H12Cl2N2S B1451196 Clorhidrato de 2-[4-(4-Cloro-fenil)-tiazol-2-il]-etilamina CAS No. 1177335-53-3](/img/structure/B1451196.png)
Clorhidrato de 2-[4-(4-Cloro-fenil)-tiazol-2-il]-etilamina
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the introduction of a thiazole ring with a 4-chloro-phenyl substituent. Researchers have synthesized various compounds containing the thiazole ring with different substituents to evaluate their biological activities . The specific synthetic route for this compound would depend on the desired substituents and reaction conditions.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol, incluido el Clorhidrato de 2-[4-(4-Cloro-fenil)-tiazol-2-il]-etilamina, se han estudiado por sus propiedades antimicrobianas. Estos compuestos pueden inhibir el crecimiento de varias bacterias y hongos, convirtiéndolos en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos .
Potencial Antitumoral
La investigación ha indicado que los compuestos de tiazol exhiben actividades antitumorales. Pueden interferir con la proliferación de células cancerosas y pueden inducir la apoptosis. Esto los hace valiosos para una mayor exploración en la investigación de la terapia del cáncer .
Aplicaciones Antidiabéticas
Los tiazoles también se están investigando por sus efectos antidiabéticos. Pueden desempeñar un papel en la regulación de los niveles de azúcar en sangre al influir en la liberación de insulina o la sensibilidad a la insulina, lo que podría conducir a nuevos tratamientos para la diabetes .
Usos Antiinflamatorios
Debido a su estructura química, los derivados de tiazol pueden poseer propiedades antiinflamatorias. Pueden reducir la inflamación al modular la respuesta inflamatoria del cuerpo, lo que es beneficioso para el tratamiento de diversas enfermedades inflamatorias .
Efectos Neuroprotectores
Algunos compuestos de tiazol han mostrado efectos neuroprotectores, que podrían aprovecharse en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Pueden proteger las células nerviosas del daño y mejorar la función neurológica .
Propiedades Antioxidantes
Los derivados de tiazol pueden actuar como antioxidantes, neutralizando los radicales libres y reduciendo el estrés oxidativo. Esta propiedad es significativa para prevenir el daño celular y podría tener aplicaciones en múltiples campos relacionados con la salud .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the bioavailability of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole compounds suggest that the action of 2-[4-(4-chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride may be influenced by the chemical environment .
Análisis Bioquímico
Biochemical Properties
2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to participate in electrophilic and nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives . This compound has been shown to interact with enzymes such as thiol-containing enzymes, which are crucial for maintaining cellular redox balance. Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, resulting in changes in gene expression and metabolic flux. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to enzyme inhibition or activation . Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . These molecular interactions result in changes in cellular function and overall physiological responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro studies, the compound has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the long-term effects include modulation of immune responses and potential toxicity at higher doses .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in the development of this compound for clinical use.
Metabolic Pathways
2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of the compound, leading to the formation of active or inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for safe and effective use.
Transport and Distribution
The transport and distribution of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s pharmacokinetics and overall therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting mitochondrial function and cellular energy metabolism .
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;/h1-4,7H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKFTIIWMMSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)

![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)

![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)


![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)
![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)


![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)

